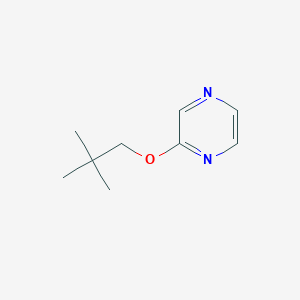
(Cyclobutylideneamino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclobutylideneamino)urea is an organic compound that features a cyclobutylidene group attached to an amino urea structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobutylideneamino)urea typically involves the reaction of cyclobutylideneamine with urea under controlled conditions. One common method is the nucleophilic addition of cyclobutylideneamine to urea in the presence of a catalyst. This reaction can be carried out in aqueous or organic solvents, depending on the desired purity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Cyclobutylideneamino)urea undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
(Cyclobutylideneamino)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action of (Cyclobutylideneamino)urea involves its interaction with specific molecular targets, leading to various biological effects. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Urea: A simple organic compound with a similar structure but without the cyclobutylidene group.
Thiourea: Similar to urea but contains a sulfur atom in place of one oxygen atom.
Hydroxyurea: Contains a hydroxyl group attached to the urea structure.
Uniqueness
This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules .
Propiedades
Número CAS |
70334-99-5 |
|---|---|
Fórmula molecular |
C5H9N3O |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(cyclobutylideneamino)urea |
InChI |
InChI=1S/C5H9N3O/c6-5(9)8-7-4-2-1-3-4/h1-3H2,(H3,6,8,9) |
Clave InChI |
DIZPYQARTAYURQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NNC(=O)N)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



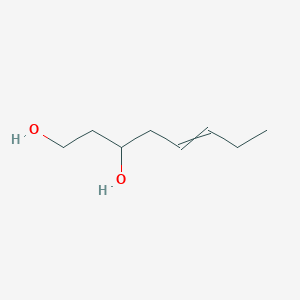
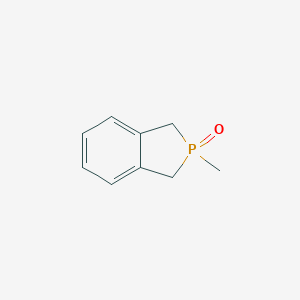

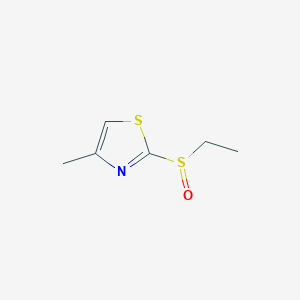
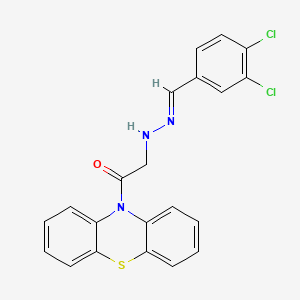

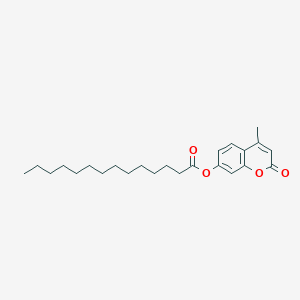

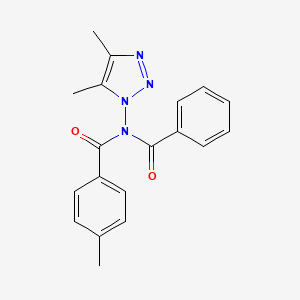
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt](/img/structure/B14474118.png)

